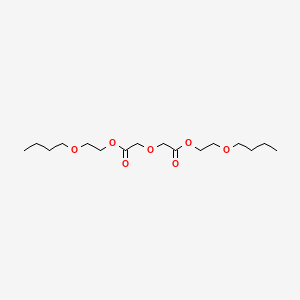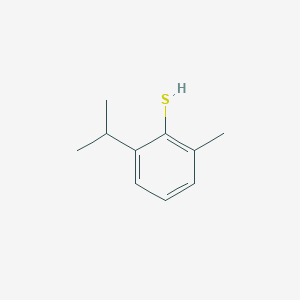
4-((Ethylamino)methyl)thiazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Ethylamino)methyl)thiazole-2-thiol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Ethylamino)methyl)thiazole-2-thiol typically involves the reaction of ethylamine with thiazole-2-thiol under controlled conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the thiazole-2-thiol, followed by the addition of ethylamine to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-((Ethylamino)methyl)thiazole-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfoxides
Reduction: Thiol, amine derivatives
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
4-((Ethylamino)methyl)thiazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-((Ethylamino)methyl)thiazole-2-thiol involves its interaction with various molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A basic heterocyclic compound with similar structural features.
2-Aminothiazole: Contains an amino group at the 2-position of the thiazole ring.
4-Methylthiazole: Contains a methyl group at the 4-position of the thiazole ring
Uniqueness
4-((Ethylamino)methyl)thiazole-2-thiol is unique due to the presence of both an ethylamino group and a thiol group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H10N2S2 |
|---|---|
Molecular Weight |
174.3 g/mol |
IUPAC Name |
4-(ethylaminomethyl)-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C6H10N2S2/c1-2-7-3-5-4-10-6(9)8-5/h4,7H,2-3H2,1H3,(H,8,9) |
InChI Key |
VAGWOMRWFQDXMN-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CSC(=S)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


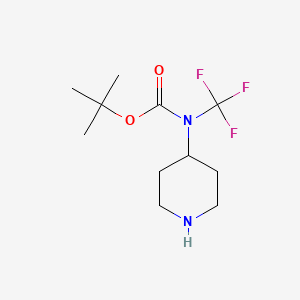
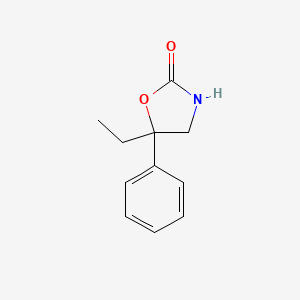

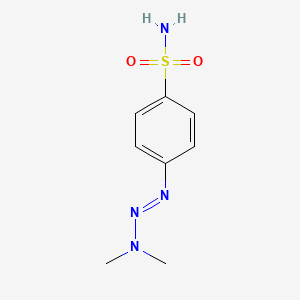
![2-Oxa-6-azatricyclo[3.3.1.1(3,7)]decane, 6-(phenylsulfonyl)-](/img/structure/B13953933.png)



